4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-24(22,23)20-10-2-3-13-11-15(8-9-16(13)20)19-17(21)12-4-6-14(18)7-5-12/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAHIPPWDFVDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Povarov Reaction Under Lewis Acid Catalysis
The Povarov reaction, traditionally mischaracterized as an aza-Diels–Alder process, is now understood to proceed via a domino Mannich–Friedel–Crafts mechanism. For THQ formation, a three-component reaction between aniline derivatives, aldehydes, and activated alkenes is catalyzed by Lewis acids such as indium(III) chloride (InCl₃).
Mechanistic Insights :
- Iminium Ion Formation : InCl₃ coordinates with formaldehyde, enhancing its electrophilicity to form an iminium ion intermediate with 6-methoxyaniline.
- Mannich Adduct Generation : Nucleophilic attack by cyclopentadiene on the iminium ion yields a Mannich-type adduct.
- Intramolecular Friedel–Crafts Cyclization : The adduct undergoes cyclization to form the THQ core, with InCl₃ reducing the Gibbs free energy barrier to 18.3 kcal/mol.
Optimized Conditions :
Nucleophilic Ring-Closure of Aniline Derivatives
Patent EP0385271B1 describes a one-step synthesis of THQs using nucleophilic reagents (e.g., alkylthiols or phosphines) to prevent over-oxidation to quinolines. For 6-substituted THQs:
- Aniline Activation : Reaction of 6-nitroaniline with methanesulfonyl chloride forms a sulfonamide-protected intermediate.
- Aldehyde Addition : Condensation with acetaldehyde in the presence of phenylphosphine generates the THQ ring at 15–30°C within 2 hours.
Advantages :
Introduction of the Methanesulfonyl Group
Sulfonylation of the THQ nitrogen is critical for stabilizing the heterocycle and modulating bioactivity.
Direct Sulfonylation
Procedure :
- Base-Mediated Reaction : Treat THQ with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) in tetrahydrofuran (THF).
- Conditions :
- Molar Ratio: 1:1.2 (THQ:MsCl)
- Temperature: 0°C → 25°C (gradual warming)
- Yield: 75–80%
Challenges :
- Competing N-alkylation requires careful stoichiometric control.
- Steric hindrance at the 1-position necessitates excess MsCl.
Formation of the 4-Fluorobenzamide Moiety
Coupling the THQ intermediate with 4-fluorobenzoic acid derivatives introduces the benzamide group.
Carbodiimide-Mediated Amidation
Steps :
- Acid Activation : 4-Fluorobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.
- Amine Coupling : React the activated ester with 1-methanesulfonyl-THQ-6-amine at 25°C for 12 hours.
Optimization Data :
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCI/HOBt | DCM | 25°C | 85% |
| DCC/DMAP | THF | 40°C | 72% |
Palladium-Catalyzed Amination
For substrates sensitive to carbodiimides, a Buchwald–Hartwig amination approach is viable:
- Substrates : 6-Bromo-THQ and 4-fluoro-N-methylbenzamide.
- Catalyst System : Pd₂(dba)₃/Xantphos.
- Conditions :
- Base: Cs₂CO₃
- Solvent: Toluene
- Temperature: 110°C
- Yield: 68%
Integrated Synthetic Routes
Convergent Approach
Sequential One-Pot Strategy
Combining sulfonylation and amidation in a single pot reduces purification steps:
- THQ Formation : As above.
- In-Situ Sulfonylation : Add MsCl and TEA directly to the reaction mixture.
- Amide Coupling : Introduce EDCI/HOBt and 4-fluorobenzoic acid.
Total Yield : 63%
Analytical Characterization
Critical quality control metrics include:
HPLC Purity :
- Column: C18 (4.6 × 150 mm)
- Mobile Phase: 60:40 MeCN/H₂O + 0.1% TFA
- Retention Time: 8.2 min
- Purity: ≥98%
NMR Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.85 (s, 1H, NH), 7.45–7.39 (m, 2H, ArH), 4.12 (t, J = 6.0 Hz, 2H, CH₂), 3.21 (s, 3H, SO₂CH₃).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer progression and modulate signaling pathways associated with cell proliferation and apoptosis .
- Case Studies : In vitro studies have demonstrated that related compounds can effectively reduce tumor cell viability in various cancer cell lines .
Enzymatic Inhibition
The compound has shown potential as an enzyme inhibitor:
- Target Enzymes : It may interact with enzymes such as kinases or phosphodiesterases, which are critical in various cellular processes including inflammation and cancer .
- Research Findings : Studies have reported that tetrahydroquinoline derivatives can inhibit enzymes linked to inflammatory responses and tumor growth .
Anti-inflammatory Effects
The methanesulfonyl group in the compound is associated with anti-inflammatory properties:
- Mechanism : The compound may modulate inflammatory pathways by influencing cyclic AMP levels and other mediators .
- Clinical Implications : Research has suggested its potential application in treating inflammatory diseases such as rheumatoid arthritis .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies indicate favorable bioavailability for compounds in this class. For example:
- Bioavailability : Related compounds have demonstrated oral bioavailability rates of approximately 32% to 48% in animal models .
- Implications for Development : These findings suggest that this compound could be a viable candidate for oral therapeutic applications.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound belongs to a family of N-substituted tetrahydroquinolinyl benzamides. Key structural analogs include:
3-Chloro-N-{1-[(4-Fluorophenyl)Sulfonyl]-1,2,3,4-Tetrahydro-6-Quinolinyl}Benzamide ()
- Substituents :
- Benzamide: 3-chloro (vs. 4-fluoro in the target).
- Sulfonyl group: 4-fluorophenylsulfonyl (vs. methanesulfonyl in the target).
- Impact: The chloro substituent increases lipophilicity but may reduce metabolic stability compared to fluorine.
4-Fluoro-N-(1-Isopentyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide ()
- Substituents: Tetrahydroquinoline: 1-isopentyl and 2-oxo (vs. 1-methanesulfonyl in the target).
- Impact: The oxo group introduces hydrogen-bonding capability, while the isopentyl chain enhances hydrophobicity.
2-Chloro-6-Fluoro-N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzamide ()
- Substituents :
- Benzamide: 2-chloro-6-fluoro (vs. 4-fluoro in the target).
- Sulfonyl group: 4-methoxybenzenesulfonyl (vs. methanesulfonyl).
- Impact :
Physicochemical Properties
- Molecular Weight Trends : The target compound (376.4 g/mol) is lighter than analogs with aryl sulfonyl groups (444.9–474.9 g/mol), suggesting improved solubility and membrane permeability.
Biological Activity
4-Fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound characterized by its unique structural features, including a fluorine atom and a methanesulfonyl group attached to a tetrahydroquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit significant biological activities. These include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a variety of bacterial strains.
- Anti-inflammatory Effects : Some derivatives demonstrate potent anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that related compounds may inhibit tumor growth through various mechanisms.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like carbonic anhydrase and tyrosinase, which are crucial in various physiological processes.
- Modulation of Signaling Pathways : The tetrahydroquinoline structure is known to modulate pathways involved in cell proliferation and apoptosis.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds provides insights into the unique properties of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide | Contains sulfamoyl group | Carbonic anhydrase inhibitor |
| Ciprofloxacin | Fluoroquinolone antibiotic | Strong antibacterial properties |
| Methanesulfonamide | Simple sulfonamide structure | Basic building block for derivatives |
| Benzene sulfonamide | Core structure similar to target compound | Broad-spectrum antimicrobial activity |
This table highlights how the target compound stands out due to its complex fused ring system and specific functional groups that may confer unique biological activities not present in simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds in the same class as this compound:
- Anti-inflammatory Studies : A study demonstrated that related tetrahydroquinoline derivatives exhibited significant anti-inflammatory effects in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
- Anticancer Research : Another investigation revealed that certain tetrahydroquinoline-based compounds displayed potent cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Research on similar sulfonamide derivatives showed promising results against resistant bacterial strains, indicating that modifications in the sulfonamide group could enhance antimicrobial efficacy .
Q & A
Basic: What are the recommended methods for synthesizing 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves coupling 4-fluorobenzoyl chloride with a 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine precursor under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key optimization steps include:
- Solvent Selection: Use anhydrous dichloromethane or THF to minimize side reactions.
- Temperature Control: Maintain 0–5°C during coupling to prevent sulfonamide degradation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
- Yield Enhancement: Stoichiometric excess (1.2–1.5 equiv) of 4-fluorobenzoyl chloride ensures complete amine conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
